

Comparative Analysis of AR-A014418 Crossreactivity with Other Kinases

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Compound of Interest		
Compound Name:	AR-A014418	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor **AR-A014418**'s cross-reactivity profile against a panel of other kinases. The data presented is intended to assist researchers in evaluating the selectivity of this compound for its primary target, Glycogen Synthase Kinase 3 (GSK-3), and understanding its potential off-target effects.

Introduction

AR-A014418 is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3][4] Its high specificity is crucial for its utility as a research tool and its potential as a therapeutic agent. This guide summarizes the available data on its cross-reactivity with a broad range of other protein kinases.

Quantitative Data on Kinase Cross-reactivity

AR-A014418 has been demonstrated to be highly selective for GSK-3. An in-vitro screen of AR-A014418 at a concentration of 10 μ M against a panel of 26 other kinases showed no significant inhibition.[1][5] The IC50 values for two closely related kinases, cdk2 and cdk5, were found to be greater than 100 μ M, highlighting the compound's specificity.[1][5]

The following table summarizes the percentage of remaining kinase activity in the presence of $10 \, \mu M$ **AR-A014418**, providing a quantitative measure of its cross-reactivity. A lower percentage of remaining activity indicates a higher degree of inhibition.



Kinase Target	% Activity Remaining at 10 μM AR- A014418
GSK3β	3
CDK2-Cyclin A	23
ERK8 (MAPK15)	37
IRR	45
DYRK1A	50
HIPK2	53
PAK4	66
PRAK	67
PKA	68
PIM3	69
PKC zeta	70
Aurora B	71
DYRK3	71
AMPK	72
JNK2	72
CAMKK beta	73
PDK1	74
PAK6	74
SRPK1	74
IKK beta	75
MARK3	75
MELK	75
S6K1	75







CAMK1 76 PAK5 76 MKK1 77 PLK1 78 TBK1 78 CAMKK alpha 79 CK2 79 RSK1 79 JNK1 80 MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 90 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83 PIM1 83	BRSK2	76
MKK1 77 PLK1 78 TBK1 78 CAMKK alpha 79 CK2 79 RSK1 79 JNK1 80 Lck 80 MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	CAMK1	76
PLK1 78 TBK1 78 CAMKK alpha 79 CK2 79 RSK1 79 JNK1 80 Lck 80 MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	PAK5	76
TBK1 78 CAMKK alpha 79 CK2 79 RSK1 79 JNK1 80 Lck 80 MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	MKK1	77
CAMKK alpha 79 CK2 79 RSK1 79 JNK1 80 Lck 80 MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	PLK1	78
CK2 79 RSK1 79 JNK1 80 Lck 80 MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	TBK1	78
RSK1 79 JNK1 80 Lck 80 MNK1 80 MSK2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	CAMKK alpha	79
JNK1 80 Lck 80 MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	CK2	79
Lck 80 MNK1 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	RSK1	79
MNK1 80 MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	JNK1	80
MST2 80 MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	Lck	80
MSK1 80 p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	MNK1	80
p38 delta MAPK 80 PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	MST2	80
PKC alpha 80 Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	MSK1	80
Src 81 DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	p38 delta MAPK	80
DYRK2 81 MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	PKC alpha	80
MAPKAP-K3 81 NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	Src	81
NEK2a 81 CSK 82 CHK1 83 IKK epsilon 83	DYRK2	81
CSK 82 CHK1 83 IKK epsilon 83	MAPKAP-K3	81
CHK1 83 IKK epsilon 83	NEK2a	81
IKK epsilon 83	CSK	82
	CHK1	83
PIM1 83	IKK epsilon	83
	PIM1	83







ROCK 2	83
Aurora C	84
RSK2	84
PKB beta	85
PRK2	85
SGK1	87
HIPK3	88
CK1 delta	89
p38 gamma MAPK	89
PHK	90
SmMLCK	90
FGF-R1	91
JNK3	91
NEK6	91
PIM2	92
PKD1	92
CHK2	93
ERK2	94
MNK2	94
PKB alpha	95
NEK7	96
EF2K	98
MST4	99
EPH-A2	101



ERK1	101
p38 beta MAPK	102
MAPKAP-K2	103
SYK	107
p38 alpha MAPK	109
YES1	111

Data sourced from the International Centre for Kinase Profiling, University of Dundee.

Experimental Protocols

In Vitro Kinase Assay: Scintillation Proximity Assay (SPA)

The cross-reactivity profiling of **AR-A014418** was primarily determined using a scintillation proximity assay. This method measures the transfer of energy from a radiolabeled substrate to a scintillant-impregnated bead, which only occurs when the substrate is in close proximity to the bead (i.e., bound to the kinase).

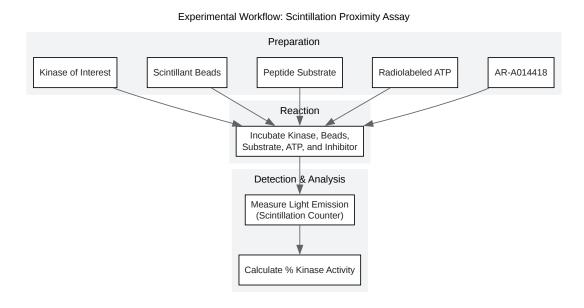
Key Steps:

- Immobilization: The kinase of interest is attached to the surface of a scintillant-containing bead.
- Reaction Mixture: The kinase-coated beads are incubated in a reaction buffer containing a specific peptide substrate and radiolabeled ATP (e.g., [y-33P]ATP).
- Inhibition: Test compounds, such as AR-A014418, are added to the reaction mixture at various concentrations.
- Kinase Reaction: If the kinase is active, it will phosphorylate its substrate using the radiolabeled ATP.
- Detection: The phosphorylated, radiolabeled substrate binds to the bead, bringing the radioisotope close enough to the scintillant to produce a light signal. The amount of light



emitted is proportional to the kinase activity.

 Quantification: The light signal is measured using a scintillation counter. A decrease in the signal in the presence of the test compound indicates inhibition of the kinase.



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Caption: Workflow of the scintillation proximity assay for kinase inhibition.

Signaling Pathways of Off-Target Kinases

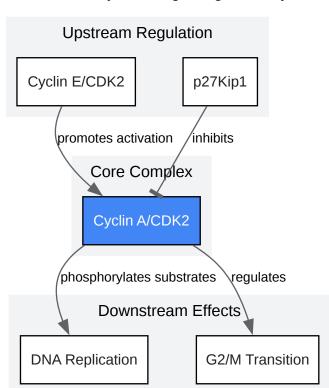
While **AR-A014418** is highly selective, the data reveals some minor inhibition of other kinases at a concentration of 10 μ M. Understanding the signaling pathways of these off-target kinases



is important for interpreting experimental results.

1. CDK2-Cyclin A Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) in complex with Cyclin A plays a crucial role in the regulation of the cell cycle, particularly during the S and G2 phases. It is involved in the initiation and progression of DNA replication.



CDK2-Cyclin A Signaling Pathway

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Caption: Simplified CDK2-Cyclin A signaling pathway.

2. ERK8 (MAPK15) Signaling Pathway



Extracellular signal-regulated kinase 8 (ERK8), also known as Mitogen-activated protein kinase 15 (MAPK15), is an atypical MAP kinase. Its precise signaling cascade is not as well-defined as other MAPKs, but it is implicated in regulating transcription and cell proliferation.

Upstream Activation Src Family Kinases activates Core Kinase ERK8 (MAPK15) phosphorylates regulates Downstream Targets Transcription Factors (e.g., ERRa) Cell Proliferation

ERK8 (MAPK15) Signaling Pathway

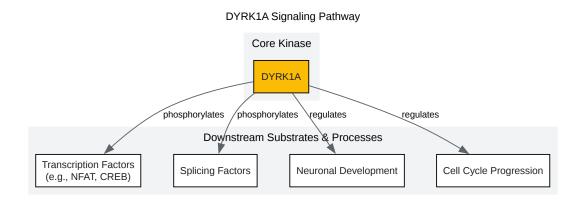
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Caption: Overview of the ERK8 (MAPK15) signaling pathway.

3. DYRK1A Signaling Pathway

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is involved in a wide range of cellular processes, including neurodevelopment, cell proliferation, and signal transduction. It has a diverse set of substrates.





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Caption: Key substrates and cellular processes regulated by DYRK1A.

Conclusion

The available data strongly supports the classification of **AR-A014418** as a highly selective inhibitor of GSK-3. While minor off-target effects on kinases such as CDK2-Cyclin A, ERK8, and DYRK1A are observed at high concentrations (10 μ M), its selectivity profile makes it a valuable tool for studying the specific roles of GSK-3 in various biological processes. Researchers should, however, remain mindful of these potential off-target interactions when designing and interpreting experiments, particularly when using the inhibitor at concentrations approaching the micromolar range.

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